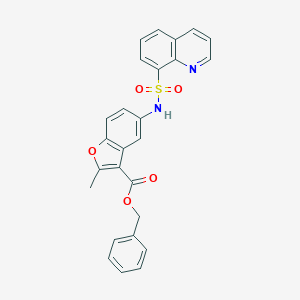
Benzyl 2-methyl-5-(quinoline-8-sulfonamido)benzofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-methyl-5-(quinoline-8-sulfonamido)benzofuran-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been found to possess several unique properties that make it a promising candidate for the development of novel drugs for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of Benzyl 2-methyl-5-(quinoline-8-sulfonamido)benzofuran-3-carboxylate is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes that are involved in the inflammatory and cancer pathways. It has also been proposed that this compound may act as a DNA intercalator and disrupt the replication of cancer cells.
Biochemical and Physiological Effects:
Benzyl 2-methyl-5-(quinoline-8-sulfonamido)benzofuran-3-carboxylate has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory pathway, such as COX-2 and 5-LOX. This compound has also been found to induce apoptosis in cancer cells and inhibit the growth of drug-resistant bacteria. Additionally, it has been shown to have antioxidant properties and protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzyl 2-methyl-5-(quinoline-8-sulfonamido)benzofuran-3-carboxylate has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. It has also been found to be non-toxic at therapeutic doses. However, this compound has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of Benzyl 2-methyl-5-(quinoline-8-sulfonamido)benzofuran-3-carboxylate. One potential direction is the development of novel drugs based on this compound for the treatment of various diseases. Another direction is the study of its mechanism of action to gain a better understanding of how it exerts its effects. Additionally, this compound could be studied in combination with other drugs to enhance its therapeutic efficacy. Finally, further research could be done to investigate the potential side effects of this compound and its safety profile.
Métodos De Síntesis
The synthesis of Benzyl 2-methyl-5-(quinoline-8-sulfonamido)benzofuran-3-carboxylate involves the reaction of 2-methyl-5-(quinoline-8-sulfonamido)benzofuran-3-carboxylic acid with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as DMF or DMSO at elevated temperatures. The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
Benzyl 2-methyl-5-(quinoline-8-sulfonamido)benzofuran-3-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess significant anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has been shown to inhibit the growth of various cancer cell lines and has been found to be effective against drug-resistant strains of bacteria.
Propiedades
IUPAC Name |
benzyl 2-methyl-5-(quinolin-8-ylsulfonylamino)-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O5S/c1-17-24(26(29)32-16-18-7-3-2-4-8-18)21-15-20(12-13-22(21)33-17)28-34(30,31)23-11-5-9-19-10-6-14-27-25(19)23/h2-15,28H,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNCUIWTBQLMIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4)C(=O)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-methyl-5-(quinoline-8-sulfonamido)benzofuran-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-tert-butyl-5-{[(4-ethoxyphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B492044.png)
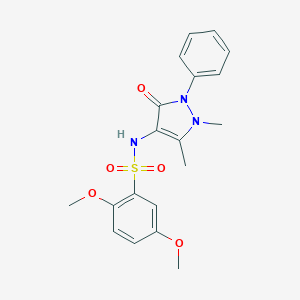
![4-[(2,5-Dimethoxyphenyl)sulfonylamino]benzoic acid](/img/structure/B492053.png)
![3-{[(3,4-Dimethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B492057.png)
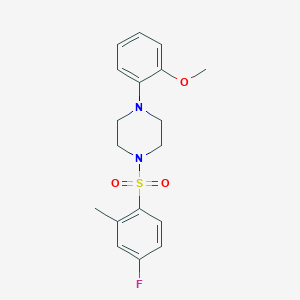
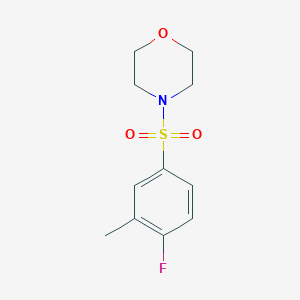
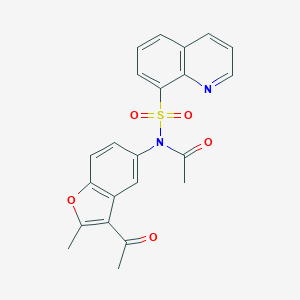

![Ethyl 5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B492095.png)
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-8-quinolinesulfonamide](/img/structure/B492096.png)
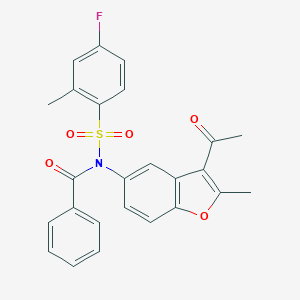
![N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-4-methoxybenzenesulfonamide](/img/structure/B492110.png)
![N-[4-hydroxy-3-(8-quinolinylthio)-1-naphthyl]benzenesulfonamide](/img/structure/B492122.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B492123.png)